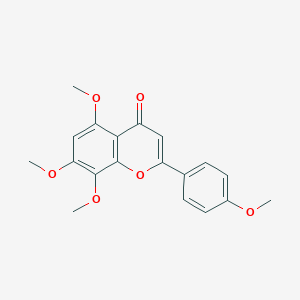

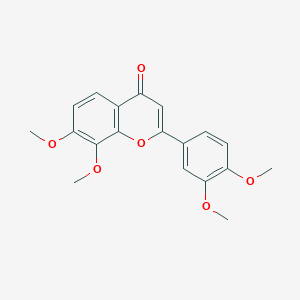

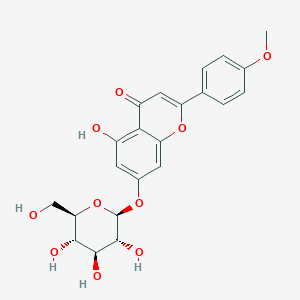

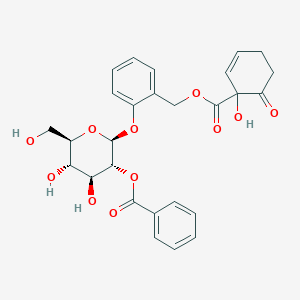

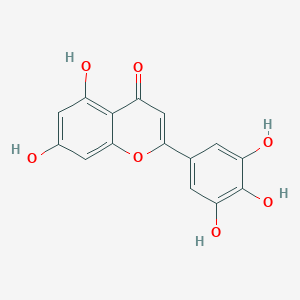

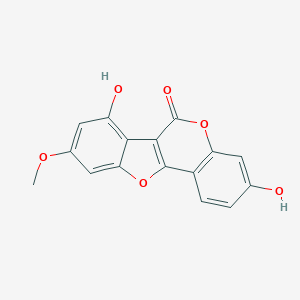

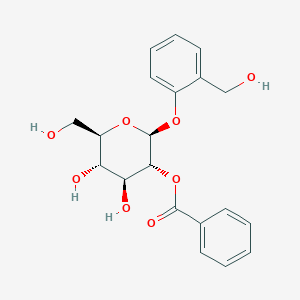

2-(3,4-Dimethoxyphenyl)-7-methoxy-4H-chromen-4-one

Übersicht

Beschreibung

7,3',4'-Trimethoxyflavone is a natural product found in Acacia fasciculifera and Myroxylon peruiferum with data available.

Wissenschaftliche Forschungsanwendungen

Hier finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 2-(3,4-Dimethoxyphenyl)-7-methoxy-4H-chromen-4-one, auch bekannt als 3’,4’,7-Trimethoxyflavone oder 7,3’,4’-Trimethoxyflavone, mit Schwerpunkt auf seinen einzigartigen Anwendungen:

Anti-inflammatorische Aktivität

Diese Verbindung wurde auf ihre entzündungshemmenden Eigenschaften untersucht. In einer Studie hemmte es signifikant die Produktion von Stickstoffmonoxid und zeigte eine leichte Reduktion der Prostaglandin-E2-Spiegel, wenn es gegen Lipopolysaccharid-induzierte Entzündungen in RAW 264.7-Makrophagen eingesetzt wurde .

Krebsforschung

Polymethoxyflavone, einschließlich 3’,4’,7-Trimethoxyflavone, wurden auf ihr Potenzial untersucht, die MMP-2- und MMP-9-Aktivität in verschiedenen Graden von Astrozytom und Glioblastom multiforme, die Arten von Hirntumoren sind, herunterzuregulieren .

Neuroprotektion

Ein Flavonoid, das aus Achillea fragrantissima isoliert wurde und strukturell ähnlich zu 3’,4’,7-Trimethoxyflavone ist, hat schützende Wirkungen gegen Wasserstoffperoxid-induzierten Tod von Astrozyten gezeigt und die Phosphorylierung von Zellsignalisierungsproteinen gehemmt .

Pharmakokinetik

Trotz einiger pharmakokinetischer Defekte gelten Derivate dieser Verbindung als vielversprechende Arzneimittelkandidaten mit breiten Anwendungen, einschließlich potenzieller Verbesserungen der Jodaufnahme .

Antioxidative Eigenschaften

Die Verbindung ist Teil einer Gruppe von Flavonoiden, von denen berichtet wird, dass sie gesundheitliche Vorteile wie eine verbesserte Durchblutung und antioxidative Aktivitäten haben .

Für detailliertere Informationen zu jeder Anwendung können Sie sich auf die angegebenen Referenzen beziehen.

Protective effect of 5-hydroxy-3′,4′,7-trimethoxyflavone against… In Silico Screening and Validation of PDGFRA Inhibitors… Polymethoxyflavones: Chemistry and Molecular Mechanisms for Cancer…

Wirkmechanismus

Target of Action

It’s structurally related to other phenethylamine compounds, which are known to interact with various receptors in the body .

Mode of Action

Phenethylamine compounds often function by interacting with their target receptors, leading to changes in cellular signaling .

Biochemical Pathways

Phenethylamine compounds are known to influence various biochemical pathways, particularly those involving neurotransmitters .

Pharmacokinetics

Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure and the route of administration .

Result of Action

Phenethylamine compounds can have a variety of effects, depending on their specific targets and the nature of their interactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s activity . .

Biochemische Analyse

Biochemical Properties

Based on its structural similarity to other flavonoids, it may interact with a variety of enzymes, proteins, and other biomolecules .

Cellular Effects

It’s plausible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro or in vivo studies could provide valuable insights into these aspects .

Metabolic Pathways

It’s possible that it interacts with certain enzymes or cofactors, potentially influencing metabolic flux or metabolite levels

Transport and Distribution

It’s possible that it interacts with certain transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

It’s possible that certain targeting signals or post-translational modifications direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-12-5-6-13-14(19)10-16(23-17(13)9-12)11-4-7-15(21-2)18(8-11)22-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFZYCDPDWSYSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176921 | |

| Record name | 7,3',4'-Trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22395-24-0 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22395-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,3',4'-Trimethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022395240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,3',4'-Trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 7,3',4'-trimethoxyflavone?

A1: The molecular formula of 7,3',4'-trimethoxyflavone is C18H16O6, and its molecular weight is 328.31 g/mol.

Q2: What spectroscopic data is available for characterizing 7,3',4'-trimethoxyflavone?

A2: Researchers commonly employ techniques like UV, IR, 1H NMR, 13C NMR, and MS to characterize 7,3',4'-trimethoxyflavone. [] These techniques provide valuable information about the compound's structure and functional groups. [, ]

Q3: What are the known biological activities of 7,3',4'-trimethoxyflavone?

A3: Research suggests that 7,3',4'-trimethoxyflavone exhibits a range of biological activities, including:

- Antiproliferative Activity: Studies have demonstrated the compound's potential to inhibit the proliferation of various cancer cell lines, including human gastric adenocarcinoma (MK-1), human uterus carcinoma (HeLa), and murine melanoma (B16F10). []

- Antiangiogenic Activity: 7,3',4'-trimethoxyflavone has shown promising results in inhibiting human umbilical vein endothelial cell (HUVEC) proliferation and suppressing tube formation, suggesting antiangiogenic potential. []

- PTP1B Inhibitory Activity: The compound exhibited inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling, making it a potential target for type 2 diabetes research. []

- Anti-inflammatory Activity: 7,3',4'-trimethoxyflavone has demonstrated anti-inflammatory properties, likely mediated through the inhibition of lipoxygenase (LOX), an enzyme involved in inflammatory responses. [, ]

- Antioxidant Activity: The compound exhibits potent antioxidant activity, effectively scavenging DPPH free radicals and inhibiting lipid peroxidation. []

Q4: How does 7,3',4'-trimethoxyflavone exert its antiproliferative effects?

A4: Studies suggest that 7,3',4'-trimethoxyflavone induces apoptosis (programmed cell death) in cancer cells. [, ] This apoptotic induction is linked to:

- Increased ROS Production: The compound elevates reactive oxygen species (ROS) within cells, leading to oxidative stress and triggering apoptosis. []

- Modulation of Apoptotic Markers: Treatment with 7,3',4'-trimethoxyflavone alters the expression of apoptotic proteins like p53, Bcl-2, and Bax, shifting the balance towards apoptosis. []

- DNA Damage: The compound has shown potential in inducing DNA damage in cancer cells, further contributing to its antiproliferative effects. []

Q5: What is the mechanism of action of 7,3',4'-trimethoxyflavone's anti-inflammatory activity?

A5: In vitro studies indicate that 7,3',4'-trimethoxyflavone inhibits the activity of lipoxygenase (LOX). [] LOX is a key enzyme in the arachidonic acid pathway, responsible for producing inflammatory mediators like leukotrienes. By inhibiting LOX, 7,3',4'-trimethoxyflavone could potentially dampen inflammatory responses.

Q6: How does 7,3',4'-trimethoxyflavone interact with PTP1B?

A6: While 7,3',4'-trimethoxyflavone has shown PTP1B inhibitory activity, [] the specific binding interactions and mechanism of inhibition remain to be fully elucidated. Further research is needed to understand the structure-activity relationship and optimize the compound for potential therapeutic applications.

Q7: Has 7,3',4'-trimethoxyflavone been tested in animal models or clinical trials?

A7: While 7,3',4'-trimethoxyflavone has shown promising in vitro activities, limited data is available on its in vivo efficacy. More research, including animal studies and potentially clinical trials, is crucial to validate its therapeutic potential and assess safety profiles.

Q8: Are there any known drug interactions with 7,3',4'-trimethoxyflavone?

A8: Currently, limited information is available on specific drug interactions with 7,3',4'-trimethoxyflavone. Further research is needed to evaluate potential interactions, especially with medications metabolized by cytochrome P450 enzymes or those with overlapping pharmacological activities.

Q9: Does 7,3',4'-trimethoxyflavone interact with drug transporters?

A10: Research on similar flavonoids suggests potential interactions with drug transporters like P-glycoprotein (Pgp). For instance, 7,3',4'-trimethoxyflavone enhanced paclitaxel transport and cytotoxicity by inhibiting Pgp in a manner comparable to verapamil. [] Understanding these interactions is crucial for optimizing drug delivery and efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.